2,2'-Bis(dichloromethylidene)-1,1'-bi(cyclohexane)
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Overview
Description
2,2’-Bis(dichloromethylidene)-1,1’-bi(cyclohexane) is an organic compound characterized by its unique structure, which includes two cyclohexane rings connected by a bis(dichloromethylidene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(dichloromethylidene)-1,1’-bi(cyclohexane) typically involves the reaction of cyclohexanone with dichlorocarbene. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to generate the dichlorocarbene intermediate. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure the stability of the intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The reaction conditions are optimized to ensure safety and efficiency in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(dichloromethylidene)-1,1’-bi(cyclohexane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloromethylidene groups can undergo nucleophilic substitution reactions with reagents such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
2,2’-Bis(dichloromethylidene)-1,1’-bi(cyclohexane) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-Bis(dichloromethylidene)-1,1’-bi(cyclohexane) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(chloromethylidene)-1,1’-bi(cyclohexane)
- 2,2’-Bis(bromomethylidene)-1,1’-bi(cyclohexane)
- 2,2’-Bis(fluoromethylidene)-1,1’-bi(cyclohexane)
Uniqueness
2,2’-Bis(dichloromethylidene)-1,1’-bi(cyclohexane) is unique due to its specific dichloromethylidene groups, which confer distinct reactivity and properties compared to its analogs. The presence of chlorine atoms enhances its electrophilicity and potential for forming stable intermediates in various reactions.
Properties
CAS No. |
88348-82-7 |
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Molecular Formula |
C14H18Cl4 |
Molecular Weight |
328.1 g/mol |
IUPAC Name |
1-(dichloromethylidene)-2-[2-(dichloromethylidene)cyclohexyl]cyclohexane |
InChI |
InChI=1S/C14H18Cl4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h9-10H,1-8H2 |
InChI Key |
WRUNFLBWABJBED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(Cl)Cl)C(C1)C2CCCCC2=C(Cl)Cl |
Origin of Product |
United States |
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